2-Hydroxypropanoyl chloride

Catalog No.
S6608160
CAS No.
61882-51-7
M.F
C3H5ClO2
M. Wt
108.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypropanoyl chloride

CAS Number

61882-51-7

Product Name

2-Hydroxypropanoyl chloride

IUPAC Name

2-hydroxypropanoyl chloride

Molecular Formula

C3H5ClO2

Molecular Weight

108.52 g/mol

InChI

InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3

InChI Key

HGVUWQBXZZWUGD-UHFFFAOYSA-N

SMILES

CC(C(=O)Cl)O

Canonical SMILES

CC(C(=O)Cl)O

2-Hydroxypropanoyl chloride, commonly referred to as lactic acid chloride, is an organic compound with the molecular formula C3H5ClO2C_3H_5ClO_2. It is a derivative of lactic acid, where the hydroxyl group is substituted by a chlorine atom. This compound appears as a colorless liquid with a pungent odor, and it is known for its reactivity due to the presence of both a carbonyl and a hydroxyl group. The unique structure of 2-hydroxypropanoyl chloride allows it to participate in various

Due to the lack of research on its specific applications, a mechanism of action for 2-hydroxypropanoyl chloride is not available.

Since information on 2-hydroxypropanoyl chloride is limited, it's best to assume it shares similar hazards with other acyl chlorides. These can include:

  • Corrosivity: Acyl chlorides are highly corrosive and can cause severe skin and eye burns.
  • Toxicity: Acyl chlorides can be toxic upon inhalation, ingestion, or skin contact.
  • Reactivity: Acyl chlorides can react violently with water, alcohols, and other functional groups.

  • Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.
  • Hydrolysis: In the presence of water, it hydrolyzes back to lactic acid and hydrochloric acid.
  • Reduction: The compound can be reduced to 2-hydroxypropanol using reducing agents like lithium aluminum hydride.

The general reactions can be represented as follows:

  • Reaction with alcohol (R-OH):
    C3H5ClO2+ROHC3H5O2R+HClC_3H_5ClO_2+R-OH\rightarrow C_3H_5O_2R+HCl
  • Hydrolysis:
    C3H5ClO2+H2OCH3CH(OH)COOH+HClC_3H_5ClO_2+H_2O\rightarrow CH_3CH(OH)COOH+HCl
  • Reduction:
    C3H5ClO2+[H]CH3CH(OH)CH2OHC_3H_5ClO_2+[H]\rightarrow CH_3CH(OH)CH_2OH

Research indicates that 2-hydroxypropanoyl chloride may possess biological activity, particularly in inhibiting the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme plays a crucial role in the regulation of glucocorticoid metabolism. The interaction of this compound with biological targets involves forming novel derivatives that could have therapeutic implications.

The synthesis of 2-hydroxypropanoyl chloride typically involves the reaction of lactic acid with thionyl chloride (SOCl₂). This reaction is usually conducted under reflux conditions, where thionyl chloride serves both as a chlorinating and dehydrating agent. The reaction can be summarized as follows:

CH3CH(OH)COOH+SOCl2CH3CH(OH)COCl+SO2+HClCH_3CH(OH)COOH+SOCl_2\rightarrow CH_3CH(OH)COCl+SO_2+HCl

In industrial settings, this reaction is scaled up using large reactors to ensure efficient mixing and heating while managing by-products like sulfur dioxide and hydrogen chloride through gas scrubbing systems.

2-Hydroxypropanoyl chloride has diverse applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: Utilized for preparing biologically active molecules.
  • Industrial Use: Employed in producing polymers and resins due to its reactive nature.

Several compounds share structural similarities with 2-hydroxypropanoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Acetyl ChlorideC2H3ClOC_2H_3ClOLacks hydroxyl group; used in acylation reactions.
Propionyl ChlorideC3H5ClOC_3H_5ClOOne additional carbon atom; used similarly in organic synthesis.
Chloroacetyl ChlorideC2H2Cl2OC_2H_2Cl_2OContains a chlorine atom on the alpha carbon; reactive acyl chloride.

Uniqueness: 2-Hydroxypropanoyl chloride is distinguished by its combination of both a hydroxyl group and a chlorine atom on the same carbon atom. This unique structure imparts distinct reactivity profiles compared to other acyl chlorides, allowing for diverse synthetic applications .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

107.9978071 g/mol

Monoisotopic Mass

107.9978071 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-23-2023

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